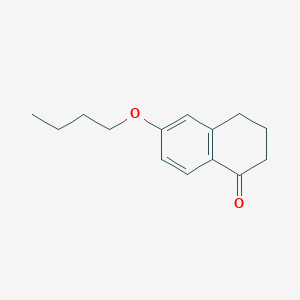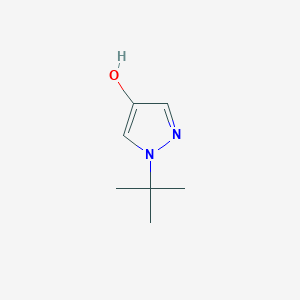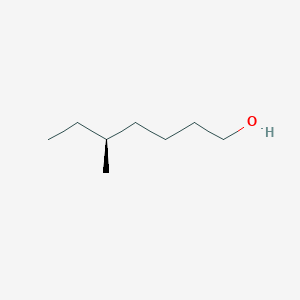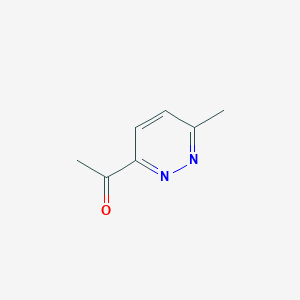
5-Amino-2-isopropoxybenzoic acid
Übersicht
Beschreibung
5-Amino-2-isopropoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-isopropoxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
5-Amino-2-isopropoxybenzoic acid, also known as 5-aminosalicylic acid (5-ASA), primarily targets inflammatory diseases of the gastrointestinal tract . It is a synthetic drug from the family of nonsteroidal anti-inflammatory drugs (NSAIDs) . It has been used for various diseases due to its pharmacological effects .
Mode of Action
The compound interacts with its targets and results in several changes. For instance, 5-ASA affects the Wnt/β-catenin pathway in CRC cells by inhibiting phosphatase A2 and degrading β-catenin . It also reduces colorectal inflammation and cancer by interacting with and increasing PPAR-γ expression and activation . Furthermore, 5-ASA can inhibit COX-2 at the level of RNA and protein .
Biochemical Pathways
The affected pathways and their downstream effects are quite diverse. For instance, 5-ASA is a major component of the sulfasalazine (SSZ) drug, which is separated in the large intestine by bacteria containing the enzyme azoreductases . This process transports 5-ASA to the colon .
Pharmacokinetics
The pharmacokinetics of 5-ASA involves its absorption, distribution, metabolism, and excretion (ADME). The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon or is passed in the stool . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .
Result of Action
The molecular and cellular effects of the compound’s action are significant. It has been shown to have anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties . It has been used experimentally for other diseases .
Action Environment
The action, efficacy, and stability of 5-ASA can be influenced by various environmental factors. For instance, the presence of bacteria containing the enzyme azoreductases in the large intestine is crucial for the separation of 5-ASA from the sulfasalazine (SSZ) drug . This process allows the transportation of 5-ASA to the colon, where it exerts its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Amino-2-isopropoxybenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-5-nitrobenzoic acid with isopropyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-isopropoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted benzoic acids depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-isopropoxybenzoic acid: A derivative of benzoic acid with similar structural features.
5-Amino-2-hydroxybenzoic acid: Another benzoic acid derivative with an amino group in the same position.
Uniqueness
5-Amino-2-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-amino-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPQEYNZJWXJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581370 | |
| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920739-83-9 | |
| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)
